molecular formula C12H11ClFN3O B11849023 4-(2-Fluorophenoxy)picolinimidamide hydrochloride CAS No. 1179360-03-2

4-(2-Fluorophenoxy)picolinimidamide hydrochloride

Katalognummer: B11849023
CAS-Nummer: 1179360-03-2
Molekulargewicht: 267.68 g/mol
InChI-Schlüssel: QWCRTXBXOOIFKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Fluorophenoxy)picolinimidamide hydrochloride is a chemical compound with the molecular formula C₁₂H₁₁ClFN₃O and a molecular weight of 267.69 g/mol It is known for its unique structure, which includes a fluorophenoxy group attached to a picolinimidamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)picolinimidamide hydrochloride typically involves the reaction of 2-fluorophenol with picolinimidamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often incorporating advanced techniques such as crystallization and purification to ensure the final product meets stringent quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Fluorophenoxy)picolinimidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

4-(2-Fluorophenoxy)picolinimidamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Fluorophenoxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-Chlorophenoxy)picolinimidamide hydrochloride
  • 4-(2-Bromophenoxy)picolinimidamide hydrochloride
  • 4-(2-Iodophenoxy)picolinimidamide hydrochloride

Uniqueness

4-(2-Fluorophenoxy)picolinimidamide hydrochloride is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and physical properties. This fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

1179360-03-2

Molekularformel

C12H11ClFN3O

Molekulargewicht

267.68 g/mol

IUPAC-Name

4-(2-fluorophenoxy)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C12H10FN3O.ClH/c13-9-3-1-2-4-11(9)17-8-5-6-16-10(7-8)12(14)15;/h1-7H,(H3,14,15);1H

InChI-Schlüssel

QWCRTXBXOOIFKS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OC2=CC(=NC=C2)C(=N)N)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.